molecular formula C13H18N2O B129817 4-Hydroxy-N-methyl-N-ethyltryptamine CAS No. 77872-41-4

4-Hydroxy-N-methyl-N-ethyltryptamine

Cat. No.: B129817
CAS No.: 77872-41-4
M. Wt: 218.29 g/mol
InChI Key: ORWQBKPSGDRPPA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as 4-hydroxy MET, is a lesser-known psychedelic compound. It is a structural and functional analog of psilocin, which is found in psilocybin mushrooms. 4-hydroxy MET was first synthesized by the American chemist Alexander Shulgin and is known for producing effects similar to those of psilocybin, including visual and auditory distortions, euphoria, and altered thought processes .

Mechanism of Action

Target of Action

4-Hydroxy-N-methyl-N-ethyltryptamine, also known as 4-HO-MET, is a lesser-known psychedelic drug . It is a structural and functional analog of psilocin, as well as the 4-hydroxyl analog of methylethyltryptamine (MET) . The primary targets of 4-HO-MET are the serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and cognition .

Mode of Action

4-HO-MET interacts with its targets by acting as a partial agonist of the serotonin receptors This interaction results in a range of effects, including distortions of color, sound, and form, similar to those produced by psilocin .

Biochemical Pathways

It is known that 4-ho-met affects the serotonergic system, which is involved in a wide range of physiological processes, including mood regulation, anxiety, and cognitive functions .

Pharmacokinetics

It is known that the effects of 4-ho-met last for about 4-6 hours after oral administration .

Result of Action

The action of 4-HO-MET at the cellular level results in a range of effects. Users report similar effects to psilocin, including mydriasis, closed and open eye visuals, euphoria, time dilation, and general changes in thought processes . These effects occur in a wave-like pattern, such as that of psilocybin, with near-normal perception and high effect varying rapidly .

Action Environment

The action, efficacy, and stability of 4-HO-MET can be influenced by various environmental factors. It’s important to note that the use of 4-HO-MET is regulated in many countries due to its psychoactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy MET typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-hydroxy MET are not well-documented due to its status as a research chemical and its limited use outside of scientific research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy MET undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy MET has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Psilocin: A naturally occurring psychedelic compound found in psilocybin mushrooms.

    4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): Another analog of psilocin with similar effects.

    4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A synthetic tryptamine with psychedelic properties

Uniqueness

4-hydroxy MET is unique in its combination of structural features, which include the N-methyl and N-ethyl groups. These modifications result in a distinct pharmacological profile compared to other tryptamines. Its effects are often described as more visual and less intense psychologically compared to psilocin .

Properties

IUPAC Name

3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWQBKPSGDRPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228491
Record name 4-Hydroxy-N-methyl-N-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77872-41-4
Record name 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77872-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-HO-MET
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-methyl-N-ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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